![molecular formula C14H10O4 B12952764 2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde is an organic compound characterized by the presence of two hydroxyl groups and two aldehyde groups on a biphenyl backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-dihydroxybiphenyl, which is commercially available or can be synthesized from biphenyl through hydroxylation.
Formylation: The introduction of aldehyde groups is achieved through formylation reactions. One common method is the Vilsmeier-Haack reaction, where the hydroxylated biphenyl is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is typically carried out under reflux conditions, with careful control of temperature and reaction time to ensure the selective formation of the desired dicarbaldehyde product.
Industrial Production Methods
Industrial production of 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aldehyde groups are converted to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde groups to primary alcohols can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid.
Reduction: 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including ligands for coordination chemistry and precursors for polymer synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism by which 2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde exerts its effects depends on its specific application:
Biological Activity: The compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and covalent modifications. This interaction can inhibit or activate specific biochemical pathways.
Catalysis: In coordination chemistry, it can act as a ligand, forming complexes with metal ions that catalyze various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dihydroxybiphenyl: Lacks the aldehyde groups, making it less reactive in certain synthetic applications.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: Differently substituted, leading to variations in reactivity and applications.
2,2’-Dihydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, altering its chemical behavior.
Uniqueness
2,2’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the biphenyl scaffold. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other biphenyl derivatives.
Eigenschaften
Molekularformel |
C14H10O4 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
3-(3-formyl-2-hydroxyphenyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O4/c15-7-9-3-1-5-11(13(9)17)12-6-2-4-10(8-16)14(12)18/h1-8,17-18H |
InChI-Schlüssel |
NEHGPDMEZCHDIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C2=CC=CC(=C2O)C=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





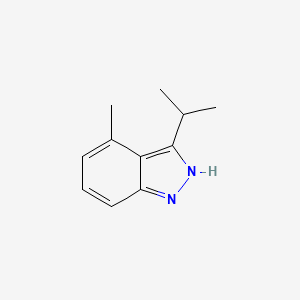
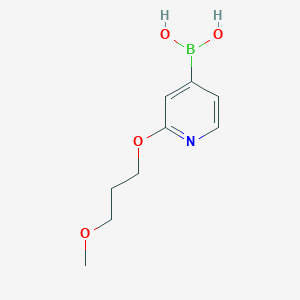


![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
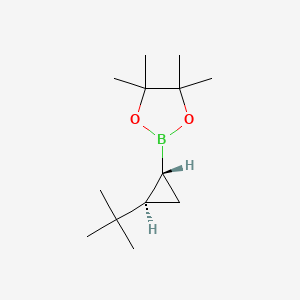
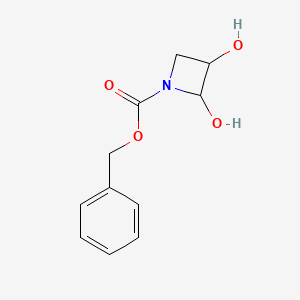
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
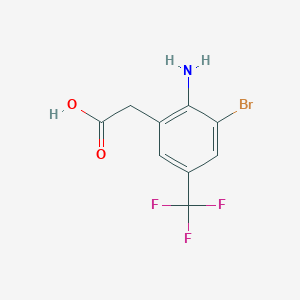

propanoic acid](/img/structure/B12952765.png)
